Methyl dihydrogen phosphate

Description

Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992)

Methylphosphate, also known as MMP, belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Methylphosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Methylphosphate has been primarily detected in feces.

Structure

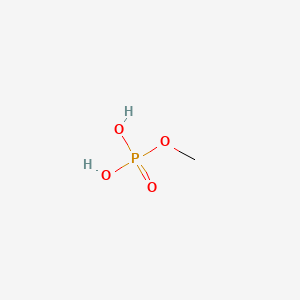

2D Structure

3D Structure

Properties

IUPAC Name |

methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAULPUQFIIOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O4P |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025684 |

Source

|

| Record name | Monomethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992), Liquid |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, monomethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 220 °F (NTP, 1992) |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 at 77 °F (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

812-00-0, 12789-45-6 |

Source

|

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monomethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monomethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C7GH393JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Methyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of methyl dihydrogen phosphate (B84403). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualizations.

Introduction

Methyl dihydrogen phosphate (also known as monomethyl phosphate) is an organophosphate compound with the chemical formula CH₅O₄P. It is the mono-ester of phosphoric acid and methanol (B129727). As a metabolite and a structural component of some larger biomolecules, understanding its structure and chemical behavior is pertinent to various fields, including biochemistry, pharmacology, and materials science.[1][2] This document will delve into the detailed structural characteristics of this compound, supported by available data and theoretical models.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is a compilation of experimentally derived values and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | CH₅O₄P | --- |

| Molecular Weight | 112.02 g/mol | --- |

| IUPAC Name | This compound | --- |

| CAS Number | 812-00-0 | --- |

| Canonical SMILES | COP(=O)(O)O | --- |

| Appearance | Clear, very light amber liquid | Experimental |

| Density (Predicted) | 1.587 ± 0.06 g/cm³ | Computed |

| Boiling Point (Predicted) | 250.1 ± 23.0 °C | Computed |

| Water Solubility | 435 g/L at 25°C | Experimental |

| pKa (Predicted) | 1.81 ± 0.10 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

| Rotatable Bonds | 1 | Computed |

| Topological Polar Surface Area | 66.8 Ų | Computed |

Molecular Structure

The structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to four oxygen atoms. One oxygen is part of a methoxy (B1213986) group (-OCH₃), another is a phosphoryl oxygen (P=O), and the remaining two are hydroxyl groups (-OH).

2D and 3D Structure

The two-dimensional structure of this compound illustrates the connectivity of the atoms. The three-dimensional arrangement around the phosphorus center is tetrahedral.

Caption: 2D chemical structure of this compound.

Bond Lengths and Angles

Table 2: Typical Bond Lengths and Angles in the Dihydrogen Phosphate Anion

| Bond/Angle | Value |

| P-OH | ~1.58 Å |

| P=O | ~1.50 Å |

| O-P-O | ~109.5° (tetrahedral) |

Note: These are generalized values for the H₂PO₄⁻ anion and may differ in this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on general principles of organic and analytical chemistry, the following sections outline plausible methodologies.

Synthesis of this compound

A common method for the synthesis of phosphate esters is the reaction of an alcohol with a phosphorylating agent. A direct esterification of phosphoric acid with methanol is a feasible, though potentially low-yielding, approach.[6] A more controlled synthesis might involve the reaction of methanol with a protected phosphorus oxychloride derivative followed by deprotection.

Hypothetical Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phosphorus oxychloride in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Methanol: Cool the solution in an ice bath and slowly add a stoichiometric amount of methanol.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR.

-

Workup: Upon completion, the reaction mixture is quenched with water to hydrolyze any remaining phosphorus oxychloride and the P-Cl bonds.

-

Purification: The product can be extracted into an aqueous phase and purified by ion-exchange chromatography.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization

-

³¹P NMR: This is a highly effective technique for characterizing phosphorus-containing compounds.[7] this compound would exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be indicative of a phosphate ester. In a proton-coupled spectrum, this signal would be split by the protons on the methyl group and the hydroxyl groups.

-

¹H NMR: The proton NMR spectrum would show a doublet for the methyl protons due to coupling with the phosphorus atom. The hydroxyl protons would likely appear as a broad singlet, and its position would be dependent on the solvent and concentration.

General NMR Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer. For ³¹P NMR, both proton-decoupled and coupled spectra should be obtained.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals.

The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups present.

Expected FTIR Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Bands around 2850-2960 cm⁻¹.

-

P=O stretch: A strong absorption around 1200-1300 cm⁻¹.

-

P-O-C stretch: Bands in the region of 1000-1100 cm⁻¹.

General FTIR Protocol:

-

Sample Preparation: A small amount of the liquid sample can be placed between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Biological Role and Significance

This compound has been identified as a metabolite in various organisms, including Drosophila melanogaster and the plant Lotus burttii.[2] It is also classified as an epitope and a phosphoantigen, suggesting a role in immune recognition.[2]

While specific signaling pathways directly involving this compound are not well-documented, phosphate groups, in general, are central to cellular signaling.[8] Phosphorylation and dephosphorylation events, catalyzed by kinases and phosphatases, are fundamental mechanisms for regulating protein function, signal transduction, and energy metabolism.[9][10] Inorganic phosphate itself can act as a signaling molecule, influencing various cellular processes.[8]

Caption: Generalized pathway of protein phosphorylation in cell signaling.

This compound may act as a substrate for phosphatases or be generated through the non-specific hydrolysis of more complex phosphorylated molecules. Its presence in biological systems warrants further investigation to elucidate its specific roles in metabolic and signaling pathways.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 812-00-0 [chemicalbook.com]

- 5. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 812-00-0 | Benchchem [benchchem.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methyl dihydrogen phosphate chemical formula and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydrogen phosphate (B84403) (CH₅O₄P), a monoalkyl phosphate ester, serves as a crucial intermediate and building block in various chemical and biological processes. This technical guide provides a comprehensive overview of its chemical formula, physical and chemical properties, synthesis methodologies, and spectral characterization. Detailed experimental protocols for its synthesis and purification are outlined, alongside an analysis of its spectroscopic data. Furthermore, this document explores the current understanding of its biological role, particularly as a metabolite. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Methyl dihydrogen phosphate, also known as monomethyl phosphate, is the simplest monoalkyl ester of phosphoric acid. Its structure, featuring a methyl group attached to a phosphate moiety, imparts unique chemical characteristics that make it a subject of interest in organic synthesis, biochemistry, and materials science.[1][2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for professionals in research and drug development.

Chemical Formula and Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive dataset for reference.

Identification and Formula

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Monomethyl phosphate, O-Methyl phosphate, Methylphosphoric acid |

| CAS Number | 812-00-0 |

| Molecular Formula | CH₅O₄P |

| Molecular Weight | 112.02 g/mol [3] |

| Canonical SMILES | COP(=O)(O)O |

| InChI | InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4) |

| InChIKey | CAAULPUQFIIOTL-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Clear, very light amber liquid | [3] |

| Boiling Point | 250.1 ± 23.0 °C (Predicted) | [4] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | ≥ 100 mg/mL at 70 °F | [3][4] |

| pKa | 1.81 ± 0.10 (Predicted) | [4] |

| Flash Point | > 220 °F | [3] |

| XLogP3 | -1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Experimental Protocols

Several methods have been described for the synthesis of mono-alkyl phosphates. The following sections detail the most common experimental approaches for the preparation of this compound.

Synthesis from Phosphorus Pentoxide and Methanol (B129727)

This method involves the direct reaction of phosphorus pentoxide with methanol. The reaction is highly exothermic and typically yields a mixture of mono-, di-, and trimethyl phosphates. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monomethyl phosphate.

Protocol:

-

A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with a suspension of phosphorus pentoxide (P₂O₅) in a suitable inert solvent (e.g., dichloromethane).

-

The suspension is cooled to 0-5 °C in an ice bath.

-

Methanol, diluted in the same solvent, is added dropwise to the cooled suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water, which hydrolyzes any remaining phosphorus pentoxide and polyphosphoric acids.

-

The resulting mixture is then subjected to a purification process to isolate the this compound.

Purification:

Purification of this compound from the reaction mixture can be challenging due to the presence of other phosphate esters and phosphoric acid.[5]

-

Extraction: The crude product can be extracted with an organic solvent like ether to separate it from inorganic acids.[5]

-

Aqueous Extraction of Salts: The monoalkyl phosphate can be converted to its water-soluble disodium (B8443419) salt by treatment with sodium hydroxide (B78521) to a pH of about 12. This aqueous solution is then separated from the organic phase containing unreacted alcohol and other esters. The pH of the aqueous phase is then adjusted to about 0.5 with hydrochloric acid to regenerate the monoalkyl dihydrogen phosphate, which can then be recovered by extraction with ether.[5]

-

Crystallization or Chromatography: Further purification can be achieved by crystallization or column chromatography.[1]

Figure 1: Workflow for the synthesis of this compound from P₂O₅ and methanol.

Synthesis from Phosphorus Oxychloride and Methanol

This method involves the phosphorylation of methanol using phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. This approach can offer better control over the reaction.

Protocol:

-

Phosphorus oxychloride is dissolved in an inert solvent and cooled to a low temperature (e.g., -10 to 0 °C).

-

A solution of methanol and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise. The base is necessary to neutralize the HCl produced during the reaction.

-

The reaction mixture is stirred at a low temperature for a specified period.

-

The reaction is then carefully hydrolyzed by the addition of water or an aqueous acid solution to convert the intermediate methyl dichlorophosphate to this compound.

-

The product is then purified using similar methods as described in section 3.1.

Figure 2: Workflow for the synthesis of this compound from POCl₃ and methanol.

Spectral Characterization

The identification and characterization of this compound are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment. For monoalkyl phosphates, the ³¹P chemical shift is expected to be in a specific range, which helps in its identification and in assessing the purity of the sample.[6][7] The spectrum is typically a singlet when proton-decoupled.

-

¹H NMR: The proton NMR spectrum would show a signal for the methyl protons, which would be coupled to the phosphorus nucleus, resulting in a doublet. The integration of this signal would correspond to three protons. The hydroxyl protons of the phosphate group may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon-13 NMR spectrum would exhibit a single resonance for the methyl carbon. This signal would also show coupling to the phosphorus nucleus.[8]

Table of Expected NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant |

| ³¹P | ~0-5 | Singlet (¹H decoupled) | - |

| ¹H (CH₃) | ~3.5-4.0 | Doublet | JP-H ≈ 10-12 Hz |

| ¹H (OH) | Variable | Broad Singlet | - |

| ¹³C (CH₃) | ~50-55 | Doublet | JP-C ≈ 5-8 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

-

P=O stretching: A strong absorption band is expected in the IR spectrum around 1200-1300 cm⁻¹.

-

P-O-C stretching: Bands corresponding to the P-O-C asymmetric and symmetric stretching vibrations are expected in the region of 1000-1100 cm⁻¹ and 750-850 cm⁻¹, respectively.

-

O-H stretching: A broad absorption band due to the P-OH groups is expected in the region of 2500-3300 cm⁻¹.

-

C-H stretching: Absorptions corresponding to the methyl C-H stretching will be observed around 2800-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 112. GC-MS data for a trimethylsilyl (B98337) (TMS) derivative of this compound is available in public databases.[8][9]

Biological Role and Signaling Pathways

This compound is recognized as a metabolite in various organisms, including Drosophila melanogaster and certain plants.[3] It is classified as a phosphoantigen, suggesting a potential role in immunology.[8]

While it is known to be involved in general phosphate metabolism, its specific role in distinct signaling pathways is not yet well-defined. It can act as a phosphorylating agent in biochemical contexts, transferring its phosphate group to other molecules, which is a fundamental process in signal transduction and energy transfer.[8] However, at present, there are no well-characterized signaling pathways where this compound is a primary signaling molecule. Its presence as a metabolite suggests it is likely an intermediate in broader metabolic networks rather than a key regulator of a specific pathway. Further research is needed to elucidate its precise biological functions.

Safety and Handling

This compound is a corrosive substance.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the chemical formula, properties, synthesis, and characterization of this compound. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals in drug development and related fields. While the fundamental chemical aspects of this compound are relatively well-understood, its specific biological roles and involvement in signaling pathways remain an area for future investigation. The methodologies and data compiled herein are intended to support and facilitate further research into this important organophosphate compound.

References

- 1. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Buy Monomethyl phosphate (EVT-1587262) [evitachem.com]

- 9. gcms.cz [gcms.cz]

A Comprehensive Guide to the Nomenclature of Methyl Dihydrogen Phosphate for Scientific Research

For Immediate Release

This technical guide provides a detailed overview of the nomenclature, chemical properties, and experimental protocols associated with methyl dihydrogen phosphate (B84403). Designed for researchers, scientists, and professionals in drug development, this document aims to clarify the various synonyms used in scientific literature and present key data in an accessible format.

Nomenclature and Synonyms

Methyl dihydrogen phosphate is a monoalkyl phosphate ester that is frequently referenced in chemical and biological literature under a variety of names. The inconsistent use of nomenclature can pose a challenge for literature reviews and data aggregation. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].

A comprehensive list of synonyms and identifiers is provided below to facilitate accurate and exhaustive literature searches.

Common Synonyms:

-

Methyl phosphoric acid[5]

Chemical Identifiers:

-

UNII: 7C7GH393JL[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | CH₅O₄P | [3][6][8] |

| Molecular Weight | 112.02 g/mol | [2][8] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [3][7][8] |

| Boiling Point | 250.086 °C at 760 mmHg | [3] |

| Water Solubility | 435 g/L at 25 °C | [3] |

| pKa | 1.81 ± 0.10 (Predicted) | [3][8] |

| LogP | -0.27450 | [3] |

| Hydrogen Bond Donor Count | 2 | [3][5] |

| Hydrogen Bond Acceptor Count | 4 | [3][5] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported in the literature. Below are detailed methodologies for common synthetic routes.

Phosphorylation of Methanol (B129727) with Phosphorus Oxychloride

This method involves the phosphorylation of methanol followed by hydrolysis to yield monomethyl phosphate.

Materials:

-

Methanol (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

A solution of methanol and pyridine in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath.

-

Phosphorus oxychloride, dissolved in anhydrous diethyl ether, is added dropwise to the cooled solution with continuous stirring.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of the dichlorophosphate (B8581778) intermediate.

-

The reaction is quenched by the slow addition of water to hydrolyze the intermediate to this compound.

-

The resulting mixture is then subjected to extraction and purification steps, typically involving ion-exchange chromatography, to isolate the final product.

Direct Methylation of Phosphoric Acid

This approach utilizes a methylating agent to directly esterify phosphoric acid.

Materials:

-

Phosphoric acid (H₃PO₄)

-

Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

A suitable base (e.g., sodium hydroxide)

-

Solvent (e.g., water or a polar aprotic solvent)

-

pH meter

-

Reaction vessel

Procedure:

-

Phosphoric acid is dissolved in the chosen solvent, and the pH is adjusted to a basic level with the addition of a base.

-

The methylating agent (methyl iodide or dimethyl sulfate) is added to the solution.

-

The reaction is allowed to proceed, often with heating, while maintaining a constant pH through the controlled addition of the base.

-

Reaction progress is monitored using techniques such as ³¹P NMR spectroscopy.

-

Upon completion, the product is isolated and purified from the reaction mixture.

Diagrams and Workflows

Conceptual Role in Phosphorylation

This compound can act as a simple model for understanding the role of phosphate esters in biochemical pathways, such as a phosphate donor in phosphorylation reactions.

Caption: Conceptual diagram of this compound as a phosphate donor.

Workflow for Identifying Chemical Synonyms

The following workflow outlines a systematic approach for identifying all relevant synonyms for a chemical compound in scientific literature.

Caption: Systematic workflow for identifying chemical synonyms in literature.

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general overview of the major metabolic pathways [homepage.ufp.pt]

- 3. Buy Monomethyl phosphate (EVT-1587262) [evitachem.com]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monomethyl phosphate | SIELC Technologies [sielc.com]

The Dawn of a Double-Edged Sword: A Technical History of Simple Organophosphates

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the discovery and history of simple organophosphates. From their innocuous beginnings in the 19th century to their notorious roles as both life-saving insecticides and devastating nerve agents, this paper traces the scientific milestones that unveiled the potent and perilous nature of these phosphorus-containing organic compounds.

Early Syntheses and Unwitting Discoveries

The story of organophosphates begins not with a bang, but with the quiet curiosity of 19th-century chemists exploring the burgeoning field of organic synthesis. One of the earliest mentions of a "phosphoric ether" dates back to 1801 by the French chemist Jean Pierre Boudet, who generated traces of the compound by reacting alcohol with phosphoric acid.[1][2][3][4] However, it was Jean Louis Lassaigne in 1820 who is often credited with the first systematic study, reacting ethanol (B145695) with phosphoric acid to produce what we now know as triethyl phosphate (B84403) (TEP).[1][3][4][5]

A pivotal moment arrived in 1854 when Philippe de Clermont, working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP).[4][5][6][7][8][9][10] This synthesis, a reaction of ethyl iodide with silver pyrophosphate, marked the creation of the first organophosphate cholinesterase inhibitor, although its biological significance would remain unknown for nearly a century.[4][6][7][10] De Clermont, along with his Russian colleague Wladimir P. Moshnin, noted the compound's peculiar odor and burning taste, oblivious to its potent toxicity.[6][8][10]

The latter half of the 19th century and the early 20th century saw further explorations into organophosphorus chemistry. In 1873, Adolf von Baeyer, a name synonymous with advances in organic chemistry, synthesized methylphosphonic acid dichloride, a precursor for later, more complex organophosphates.[6]

The Unveiling of Toxicity and the Rise of Insecticides

The turn of the 20th century brought a new focus to the field. In 1932, Willy Lange and his graduate student, Gerda von Krueger, at the University of Berlin, synthesized dimethyl and diethyl fluorophosphates. They were the first to document the toxic effects of organophosphates, noting that inhaling the vapors caused breathlessness, dizziness, and painful light sensitivity.[4][6]

This discovery of toxicity, however, was a prelude to a more systematic investigation driven by the need for effective agricultural pest control. In the 1930s, Gerhard Schrader, a chemist at the German company IG Farben, embarked on a mission to develop new insecticides.[5][11][12][13] His work was a response to the limitations of existing pesticides, which were often based on toxic heavy metals like arsenic.[13] Schrader's research led to the synthesis of thousands of organophosphate compounds.[4]

In 1944, this intensive research bore fruit with the development of parathion (B1678463) (E605), a highly effective insecticide that would see widespread use after World War II.[12][13] Other notable insecticides developed during this period include malathion (B1675926) and azinphos-methyl.[13] The effectiveness of these compounds lay in their ability to target the nervous systems of insects.[11][13]

The Dark Side: The Emergence of Nerve Agents

The same line of research that yielded powerful insecticides also led to the creation of some of the most fearsome chemical weapons known to humankind. On December 23, 1936, Gerhard Schrader made a chilling discovery: Tabun (GA).[11][12][13][14][15][16][17][18] A small drop of this compound on a lab bench was enough to cause pinpoint pupils, dim vision, and difficulty breathing in the scientists present.[14]

Recognizing its military potential, the Nazi regime classified research into organophosphates as a state secret.[4] Schrader and his team continued their work, leading to the synthesis of Sarin (GB) in 1938 and Soman (GD) in 1944.[8][11][12][19] These G-series nerve agents, named for their German origin, were stockpiled during World War II but were never deployed in the conflict.[8][11][19] A decade later, in the 1950s, British researchers at Porton Down developed the even more potent V-series nerve agents, including VX.[5][8][16][20]

Mechanism of Action: The Inhibition of Acetylcholinesterase

The profound biological effects of organophosphates, whether in an insect or a human, stem from their ability to inhibit the enzyme acetylcholinesterase (AChE).[5][21][22][23][24] AChE is a critical component of the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5][11][21][25] This degradation terminates the nerve signal, allowing the neuron to return to its resting state.

Organophosphates act as irreversible inhibitors of AChE.[5][25] They achieve this by phosphorylating a serine hydroxyl group within the active site of the enzyme.[5][21][25] This covalent modification effectively renders the enzyme non-functional.[25]

With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of muscarinic and nicotinic receptors.[5][15][21] This overstimulation results in a cholinergic crisis, characterized by a wide range of symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (the "SLUDGE" mnemonic).[15] In severe cases, it can lead to respiratory failure due to bronchoconstriction, excessive bronchial secretions, and paralysis of the respiratory muscles, ultimately resulting in death.[21][25]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of simple organophosphates, providing a comparative overview of their toxicity and inhibitory potency against acetylcholinesterase.

Table 1: Acute Toxicity (LD50) of Selected Organophosphates in Rats (Oral)

| Compound | LD50 (mg/kg) | Toxicity Class |

| TEPP | 1.05 | Highly Toxic |

| Parathion | 3-8 | Highly Toxic |

| Sarin (GB) | 0.01 (estimated human) | Extremely Toxic |

| Tabun (GA) | 0.6 (estimated human) | Extremely Toxic |

| Malathion | 885-1945 | Moderately Toxic |

| Chlorpyrifos | 82-270 | Moderately Toxic |

Data compiled from various sources.[2][20][22][26] Toxicity classes are generally defined as: Highly Toxic (LD50 ≤ 50 mg/kg) and Moderately Toxic (50 mg/kg < LD50 ≤ 500 mg/kg).[2][22]

Table 2: In Vitro Inhibition of Acetylcholinesterase (IC50) by Selected Organophosphates

| Compound | IC50 |

| Paraoxon | 20.4 nM |

| Chlorpyrifos-oxon | Varies with conditions |

| Carbofuran | 3.3 x 10⁻⁸ M |

| Coumaphos | 45.13 µM |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration). Data compiled from various sources.[1][3][11][14][27]

Key Experimental Protocols

While the exact, detailed protocols from the 19th and early 20th centuries are not available in modern formats, the following represents a generalized methodology for the synthesis of key simple organophosphates based on historical accounts.

Protocol 1: Synthesis of Tetraethyl Pyrophosphate (TEPP) (De Clermont's Method, modified)

Objective: To synthesize TEPP via the reaction of a silver salt with an ethyl halide.

Materials:

-

Silver pyrophosphate (Ag₄P₂O₇)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous ether (as a solvent)

-

Reaction vessel with a reflux condenser

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a dry reaction vessel, suspend silver pyrophosphate in anhydrous ether.

-

Slowly add ethyl iodide to the suspension while stirring. The reaction is: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI.[6]

-

Gently reflux the mixture for several hours to ensure the reaction goes to completion.

-

After cooling, filter the reaction mixture to remove the precipitated silver iodide.

-

Wash the silver iodide precipitate with additional anhydrous ether to recover any remaining product.

-

Combine the filtrate and the washings.

-

Carefully remove the ether solvent by distillation under reduced pressure.

-

The remaining oily liquid is crude TEPP, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of Tabun (GA) (Schrader's Method, conceptual)

Objective: To synthesize ethyl N,N-dimethylphosphoramidocyanidate (Tabun). WARNING: This synthesis is extremely dangerous and should only be attempted by authorized personnel in a specialized facility with appropriate safety measures.

Materials:

-

Dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂)

-

Sodium cyanide (NaCN)

-

Ethanol (C₂H₅OH)

-

Anhydrous solvent (e.g., benzene)

-

Reaction vessel with a stirrer, dropping funnel, and condenser

Procedure:

-

The synthesis is a two-step process. In the first step, dimethylamidophosphoric dichloride is reacted with an excess of sodium cyanide in a suitable anhydrous solvent.

-

The reaction mixture is stirred and heated to facilitate the formation of the phosphoryl cyanide intermediate.

-

In the second step, ethanol is slowly added to the reaction mixture. This results in the displacement of the remaining chlorine atom to form Tabun.

-

The reaction mixture is then worked up to remove byproducts and the solvent, followed by purification of the Tabun, likely through vacuum distillation. The industrial process involved filtration and vacuum distillation of a mixture that was approximately 25% product and 75% solvent and byproducts.[15]

Protocol 3: Assessment of Acute Organophosphate Toxicity (Generalized Animal Model)

Objective: To determine the median lethal dose (LD50) of an organophosphate compound.

Materials:

-

Test organophosphate compound

-

Laboratory animals (e.g., mice or rats) of a specific strain, age, and weight

-

Vehicle for administering the compound (e.g., corn oil, saline)

-

Syringes and needles for administration (oral gavage or injection)

-

Animal cages

-

Observational checklist for signs of toxicity

Procedure:

-

Divide the animals into several groups, including a control group that receives only the vehicle.

-

Prepare a series of graded doses of the organophosphate compound dissolved or suspended in the vehicle.

-

Administer a single dose of the compound to each animal in the experimental groups via a specific route (e.g., oral gavage).

-

Observe the animals systematically over a set period (e.g., 24-48 hours) for signs of toxicity, such as tremors, convulsions, salivation, and respiratory distress.[19][26][28]

-

Record the number of mortalities in each dose group.

-

Analyze the dose-response data using statistical methods (e.g., probit analysis) to calculate the LD50, which is the dose estimated to be lethal to 50% of the test population.[26]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to organophosphate action and experimental design.

Caption: Signaling pathway of acetylcholinesterase inhibition by organophosphates.

Caption: Experimental workflow for acute organophosphate toxicity assessment.

Conclusion

The history of simple organophosphates is a compelling narrative of scientific discovery, innovation, and the profound ethical responsibilities that accompany them. From their humble origins in the beakers of 19th-century chemists to their dual roles as agricultural boons and instruments of war, these compounds have left an indelible mark on science and society. Understanding their history, their mechanism of action, and the methodologies used to characterize them is crucial for researchers and professionals dedicated to developing safer alternatives, effective antidotes, and a deeper understanding of neurotoxicology. The journey of organophosphates serves as a potent reminder of how fundamental chemical research can lead to discoveries with far-reaching and often unforeseen consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. PHILIPPE HENRI ARNOUT DE CLERMONT Organophosphates, ethers, phenols, and other organic subjects [redalyc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 14. researchgate.net [researchgate.net]

- 15. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Tabun (GA) 1936 - Bertin Environics [environics.fi]

- 19. Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides - Palikov - Acta Naturae [actanaturae.ru]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cabq.gov [cabq.gov]

- 23. researchgate.net [researchgate.net]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journalajst.com [journalajst.com]

- 27. researchgate.net [researchgate.net]

- 28. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl Dihydrogen Phosphate: A Core Monoalkyl Phosphate in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydrogen phosphate (B84403) (CH₅O₄P), the simplest monoalkyl phosphate, serves as a fundamental model compound in the study of organophosphates and their roles in biological and chemical systems. Its structural simplicity belies a significant versatility, finding applications ranging from a building block in chemical synthesis to a key component in agricultural formulations and a model for understanding enzymatic processes.[1][2] In the realm of drug development, the monoalkyl phosphate moiety is a critical feature of prodrug strategies aimed at enhancing the bioavailability of therapeutic agents.[3] This technical guide provides a comprehensive overview of methyl dihydrogen phosphate, detailing its physicochemical properties, synthesis and purification protocols, analytical methodologies, and its relevance in biological signaling pathways.

Physicochemical Properties

This compound is a clear, very light amber liquid that is highly soluble in water.[1][4] Its key physicochemical properties are summarized in the table below, providing a consolidated resource for researchers.

| Property | Value | References |

| Molecular Formula | CH₅O₄P | [5] |

| Molecular Weight | 112.02 g/mol | [5] |

| CAS Number | 812-00-0 | [6] |

| Appearance | Clear very light amber liquid | [1][4] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [7][8] |

| pKa | 1.81 ± 0.10 (Predicted) | [7][8] |

| Water Solubility | 435 g/L at 25°C | [7] |

| LogP | -0.71 | [1] |

| Boiling Point | 250.1 ± 23.0 °C (Predicted) | [9] |

| Flash Point | 105.048 °C | [7] |

| Canonical SMILES | COP(=O)(O)O | [5] |

| InChIKey | CAAULPUQFIIOTL-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of monoalkyl phosphates can be achieved through several established methods. Below are two detailed protocols for the synthesis of this compound.

Experimental Protocol: Synthesis via Phosphorus Pentoxide

This method involves the reaction of methanol (B129727) with phosphorus pentoxide, a common and effective way to produce a mixture of mono- and dialkyl phosphates.[2][10]

Materials:

-

Methanol (anhydrous)

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous diethyl ether

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus pentoxide to the cooled methanol with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

The resulting viscous liquid contains a mixture of this compound, dimethyl phosphate, and phosphoric acid.

-

To isolate the this compound, the reaction mixture can be subjected to purification.

Purification (via precipitation):

-

The crude product is dissolved in a minimal amount of cold water.

-

The pH of the solution is carefully adjusted to precipitate the desired monoalkyl phosphate.

-

Alternatively, the product can be precipitated as a salt (e.g., barium or lead salt) and then converted back to the free acid using an appropriate ion-exchange resin.

-

The purified product can be dried under vacuum.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This method utilizes phosphorus oxychloride and methanol to produce methyl dichlorophosphate (B8581778) as an intermediate, which is then hydrolyzed.[11][12]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Methanol (anhydrous)

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

A solution of anhydrous methanol and triethylamine in anhydrous toluene is added dropwise from a dropping funnel with constant stirring. The triethylamine acts as a scavenger for the HCl produced.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The filtrate, containing methyl dichlorophosphate, is then carefully hydrolyzed by the slow addition of water. This step is highly exothermic and should be performed with caution.

-

The resulting mixture is then worked up to isolate the this compound. This typically involves extraction and purification by column chromatography or crystallization.

Analytical Methods

Accurate quantification and characterization of this compound are crucial for research and quality control. Below are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis (with Derivatization)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique for polar analytes.[6]

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous pyridine (B92270) (or other suitable solvent)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Heating block or oven

Procedure:

-

Sample Preparation: A known amount of the this compound sample is dried completely under a stream of nitrogen or in a vacuum oven.

-

Derivatization:

-

To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Experimental Protocol: HPLC Analysis

HPLC can be used for the analysis of monoalkyl phosphates without derivatization, often employing ion-pair or mixed-mode chromatography.[13][14]

Materials:

-

This compound sample

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase column or a mixed-mode column (e.g., anion-exchange/reverse-phase)

-

Mobile phase components (e.g., acetonitrile (B52724), water, phosphate buffer, ion-pairing agent like tetrabutylammonium (B224687) hydroxide)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Example for Ion-Pair Chromatography):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) containing an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydroxide), adjusted to a suitable pH (e.g., pH 7.0). The gradient or isocratic elution will depend on the specific separation requirements.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

UV: Indirect UV detection can be used if the mobile phase contains a UV-absorbing ion-pairing agent.

-

ELSD: Suitable for non-UV absorbing analytes.

-

-

Role in Biological Systems and Drug Development

Signaling Pathways

Phosphorylation and dephosphorylation are fundamental mechanisms in cellular signaling, regulated by kinases and phosphatases, respectively.[15][16] Monoalkyl phosphates like this compound can serve as simple substrates or products in enzymatic reactions, providing a model to study the kinetics and mechanisms of these crucial enzymes. For instance, alkaline phosphatase can hydrolyze this compound to methanol and inorganic phosphate.[17]

Prodrug Development

A significant application of the monoalkyl phosphate moiety in drug development is its use in prodrug design.[3][18] Many potent drug molecules suffer from poor aqueous solubility, limiting their bioavailability. By esterifying a hydroxyl group on the parent drug with phosphoric acid to form a monoalkyl phosphate ester, the water solubility can be dramatically increased.[12]

Once administered, these water-soluble prodrugs can be readily absorbed. In vivo, ubiquitous enzymes such as alkaline phosphatases efficiently cleave the phosphate ester bond, releasing the active, often more lipophilic, parent drug at the site of action.[12] This strategy has been successfully employed to improve the therapeutic profile of numerous drugs.

Conclusion

This compound, while a simple molecule, provides a powerful tool for researchers across various scientific disciplines. Its well-characterized properties make it an ideal model for studying fundamental chemical and biochemical processes. The principles derived from the study of this compound have direct applications in more complex systems, from understanding cellular signaling to the rational design of more effective therapeutic agents. This guide serves as a foundational resource to aid in the design and execution of research involving this core monoalkyl phosphate.

References

- 1. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 2. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 3. Kinetics of alkaline phosphatase from pig kidney. Mechanism of activation by magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nacalai.com [nacalai.com]

- 10. researchgate.net [researchgate.net]

- 11. US6034260A - Dialkylphosphoric acids by the methanol method - Google Patents [patents.google.com]

- 12. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 13. helixchrom.com [helixchrom.com]

- 14. researchgate.net [researchgate.net]

- 15. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Haptenation of Macrophage Migration Inhibitory Factor: A Potential Biomarker for Contact Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. welch-us.com [welch-us.com]

The Pivotal Role of Methyl Phosphate Esters in Biochemistry and Drug Discovery: A Technical Guide

Introduction

Methyl phosphate (B84403) esters, organic compounds featuring a methyl group linked to a phosphate, represent a fundamental molecular motif with profound implications across biochemistry, cell biology, and pharmacology. Although seemingly simple, this structural unit is integral to a vast array of biological processes, from the regulation of cellular signaling to the very blueprint of life encoded in DNA. In the realm of drug development, the strategic incorporation and understanding of methyl phosphate esters and their analogs have paved the way for innovative therapeutic strategies, particularly in the design of prodrugs with enhanced bioavailability. This technical guide provides an in-depth exploration of the biochemical significance of methyl phosphate esters, targeting researchers, scientists, and drug development professionals. It delves into their roles in key signaling pathways, presents quantitative data on their interactions, and offers detailed experimental protocols for their study, providing a comprehensive resource for advancing research and development in this critical area.

Core Biochemical Significance

At the heart of their biological importance lies the phosphate group's ability to be readily added to and removed from molecules, a process known as phosphorylation and dephosphorylation. The methylation of this phosphate group can modulate its properties and interactions in several critical ways:

-

Enzymatic Intermediates and Substrate Mimics: Methyl phosphate esters can serve as transient intermediates in enzymatic reactions or act as stable analogs of natural phosphate-containing substrates. Their stability against hydrolysis compared to other phosphate esters makes them invaluable tools for studying enzyme mechanisms. Phosphonate (B1237965) analogs, where a methylene (B1212753) group replaces the ester oxygen, are particularly effective as non-hydrolyzable mimics of phosphorylated substrates, enabling the study of enzymes like protein tyrosine phosphatases (PTPs) that are crucial in signal transduction.

-

Prodrug Development: One of the most significant applications of methyl phosphate esters in pharmacology is in the design of prodrugs. The negatively charged phosphate group of many active pharmaceutical ingredients hinders their ability to cross cellular membranes. By masking this charge with a methyl ester or other labile groups, the lipophilicity of the drug is increased, facilitating its absorption and cellular uptake. Once inside the cell, ubiquitous esterase enzymes cleave the methyl ester, releasing the active, phosphorylated drug. This strategy has been successfully employed to improve the oral bioavailability of antiviral and anticancer nucleoside analogs.

-

Signaling Pathway Modulation: Emerging research indicates that certain organophosphate esters can influence critical cellular signaling pathways. For instance, exposure to some of these compounds has been shown to activate the Epidermal Growth Factor Receptor (EGFR) pathway and suppress the Hippo signaling pathway, both of which are central to cell proliferation, differentiation, and apoptosis. This highlights a potential mechanism by which environmental exposure to certain organophosphates could contribute to pathological conditions and also presents opportunities for therapeutic intervention.

-

Naturally Occurring Methyl Phosphate Esters: While often considered synthetic modifications, naturally occurring methyl phosphate esters do exist. For example, methyl-phosphorylcholine has been identified in the eggs of the sea urchin S. purpuratus at a concentration of approximately 1 mM, suggesting a specific biological role for this molecule in development.[1]

Quantitative Data on Methyl Phosphate Ester Interactions

The interaction of methyl phosphate esters and their mimics with proteins is a key aspect of their biological function and therapeutic application. The following tables summarize key quantitative data from the literature.

| Compound/Enzyme | Parameter | Value | Organism/System | Reference(s) |

| Alkaline Phosphatase with Methylphosphate | kcat | ~14 s⁻¹ | In vitro (pH 8, 25°C) | [2] |

| Carboxylesterase 1 (CES1) with Oseltamivir | Km | 2.9 mM | Human | [3] |

| kcat | 0.75 s⁻¹ | Human | [3] | |

| kcat/Km | 258.6 M⁻¹s⁻¹ | Human | [3] | |

| Alkaline Phosphatase with p-nitrophenyl phosphate | Km | 0.0290 mM | E. coli | [4] |

| Vmax | 0.0254 mM/min | E. coli | [4] | |

| Carboxylesterase DLFae4-m5 with Methyl Ferulate | Km | decreased by 83.91% | Mutant Enzyme | [5] |

| kcat/Km | increased by 6.08-fold | Mutant Enzyme | [5] |

Table 1: Enzyme Kinetic Parameters. This table presents kinetic data for enzymes that metabolize phosphate esters or their prodrugs.

| Inhibitor | Target Enzyme | Parameter | Value | Comments | Reference(s) |

| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | IC50 | 40-50 µM | Competitive inhibitor | [6] |

| (Naphth-1-yl)difluoromethylphosphonic acid | PTP-1B | IC50 | 40-50 µM | [6] | |

| Phosphomolybdate (PM) | PTP-1B | Ki | 0.06-1.2 µM | Potent, competitive inhibitor | [5] |

| Phosphotungstate (PT) | PTP-1B | Ki | 0.06-1.2 µM | Potent, competitive inhibitor | [5] |

| PTP1B Inhibitor (from docking screen) | PTP1B | IC50 | 1.7 µM | Identified via high-throughput virtual screen | [7] |

Table 2: Inhibition Constants for Phosphonate-Based Inhibitors. This table summarizes the inhibitory activity of phosphonate analogs against protein tyrosine phosphatases.

Key Signaling Pathways and Experimental Workflows

The visualization of complex biological pathways and experimental procedures is crucial for understanding the roles of methyl phosphate esters. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling cascades and experimental workflows.

Signaling Pathways

EGFR Signaling Pathway Activation by Organophosphate Esters

Certain organophosphate esters have been shown to activate the EGFR signaling pathway, a critical regulator of cell growth and proliferation. This activation can lead to the downstream phosphorylation of key signaling molecules like ERK1/2 and Akt, promoting cell survival and proliferation.

Hippo Signaling Pathway Suppression by Organophosphate Esters

The Hippo pathway is a key tumor-suppressive pathway that controls organ size by regulating cell proliferation and apoptosis. Some organophosphate esters can suppress this pathway, leading to the activation of the transcriptional co-activator YAP, which promotes the expression of genes involved in cell proliferation.

Experimental Workflows

High-Throughput Screening (HTS) for PTP1B Inhibitors

Identifying potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity, often involves high-throughput screening of large compound libraries.[2][7]

Workflow for Evaluating Cell Permeability of Phosphate Prodrugs

A critical step in the development of phosphate prodrugs is to assess their ability to cross the cell membrane and release the active drug intracellularly. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose.

Detailed Experimental Protocols

A thorough understanding of methyl phosphate esters necessitates robust analytical methodologies. The following sections provide detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Quantification of Trimethyl Phosphate in Biological Samples by GC-MS

This protocol describes the extraction and quantification of trimethyl phosphate (TMP) from a biological matrix such as plasma or urine.

1. Materials and Reagents

-

Trimethyl phosphate (TMP) standard

-

Internal standard (e.g., deuterated TMP or triethyl phosphate)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Sample vials with PTFE-lined caps

-

Centrifuge

-

Vortex mixer

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Extraction

-

To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 2 mL of DCM to the tube.

-

Vortex vigorously for 2 minutes to extract the TMP into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently agitate and let it stand for 5 minutes.

-

Transfer the dried organic extract to a GC-MS vial for analysis.

3. GC-MS Analysis

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Splitless mode, 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMP (e.g., m/z 140, 125, 95, 79) and the internal standard.

-

4. Data Analysis

-

Generate a calibration curve by analyzing a series of TMP standards of known concentrations containing the same amount of internal standard.

-

Plot the ratio of the peak area of TMP to the peak area of the internal standard against the concentration of TMP.

-

Determine the concentration of TMP in the biological samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of Methyl Phosphate Esters by ³¹P NMR Spectroscopy